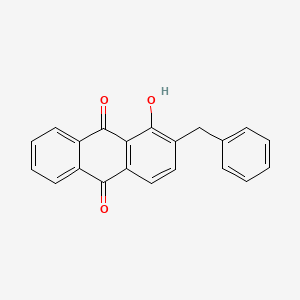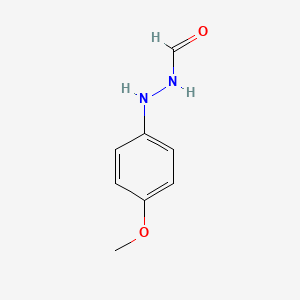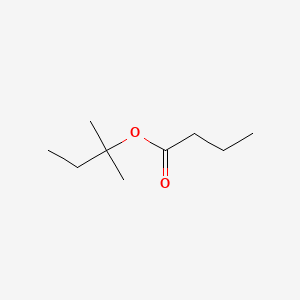
tert-Amyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2,2-dimethylpropyl ester is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 . It is a type of ester, which is a class of compounds commonly used in various industrial applications due to their pleasant aromas and flavors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2,2-dimethylpropyl ester typically involves the esterification of butanoic acid with 2,2-dimethylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of butanoic acid, 2,2-dimethylpropyl ester may involve continuous esterification processes where butanoic acid and 2,2-dimethylpropanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products .
Types of Reactions:
Transesterification: This ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Butanoic acid and 2,2-dimethylpropanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Butanoic acid, 2,2-dimethylpropyl ester is used in various scientific research applications:
Chemistry: It serves as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in the study of metabolic pathways involving esters.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of butanoic acid, 2,2-dimethylpropyl ester involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. These enzymes facilitate the breaking and forming of ester bonds, allowing the compound to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Butanoic acid, 2-methyl-, propyl ester
- Butanoic acid, 2-methyl-, methyl ester
Comparison: Butanoic acid, 2,2-dimethylpropyl ester is unique due to the presence of the 2,2-dimethylpropyl group, which imparts different physical and chemical properties compared to other esters like butanoic acid, 2-methyl-, propyl ester and butanoic acid, 2-methyl-, methyl ester . This structural difference can affect its reactivity and applications in various fields.
Propriétés
Numéro CAS |
2050-00-2 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-methylbutan-2-yl butanoate |
InChI |
InChI=1S/C9H18O2/c1-5-7-8(10)11-9(3,4)6-2/h5-7H2,1-4H3 |
Clé InChI |
VTZSXMMBJHMLEE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


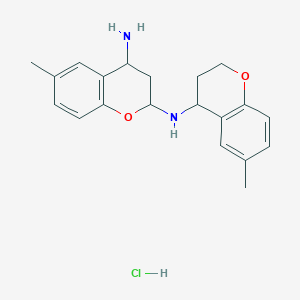
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
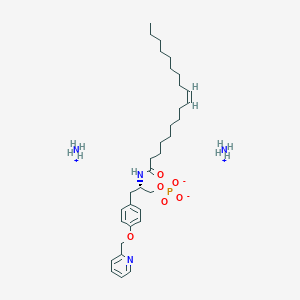
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
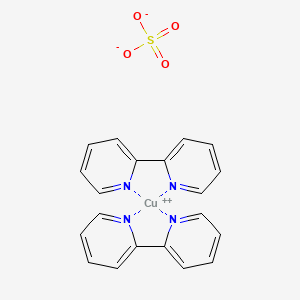

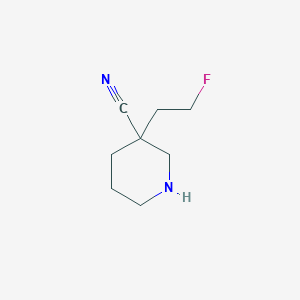


![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
